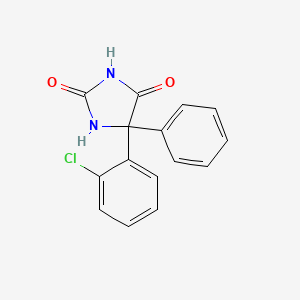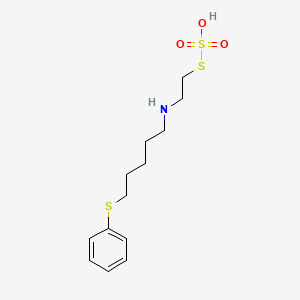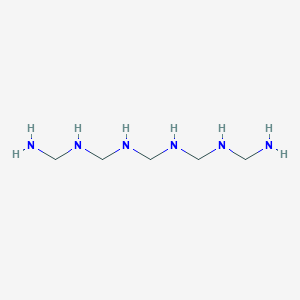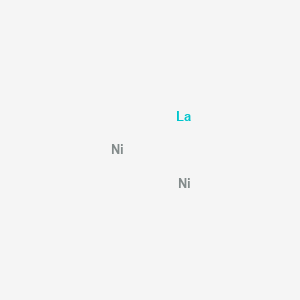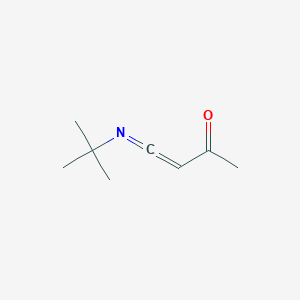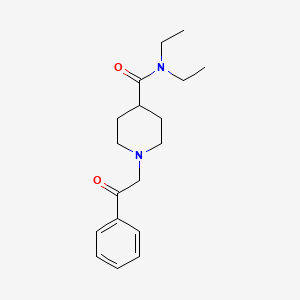![molecular formula C7H12O2 B14714660 2-{[(But-2-en-1-yl)oxy]methyl}oxirane CAS No. 17793-53-2](/img/structure/B14714660.png)
2-{[(But-2-en-1-yl)oxy]methyl}oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(But-2-en-1-yl)oxy]methyl}oxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a but-2-en-1-yl group attached to the oxirane ring via a methylene bridge. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(But-2-en-1-yl)oxy]methyl}oxirane can be achieved through several methods. One common approach involves the reaction of but-2-en-1-ol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. Catalysts such as quaternary ammonium salts may be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(But-2-en-1-yl)oxy]methyl}oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield diols, while nucleophilic substitution with amines can produce amino alcohols.
Applications De Recherche Scientifique
2-{[(But-2-en-1-yl)oxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment.
Industry: The compound is used in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.
Mécanisme D'action
The mechanism of action of 2-{[(But-2-en-1-yl)oxy]methyl}oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many of its applications, such as in the formation of covalent bonds with biomolecules or in the curing of epoxy resins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxirane, [(2-propenyloxy)methyl]-: Similar structure but with a propenyl group instead of a butenyl group.
Oxirane, [[(2-ethylhexyl)oxy]methyl]-: Contains an ethylhexyl group instead of a butenyl group.
2-{[(3-Phenyl-2-propyn-1-yl)oxy]methyl}oxirane: Features a phenylpropynyl group instead of a butenyl group.
Uniqueness
The uniqueness of 2-{[(But-2-en-1-yl)oxy]methyl}oxirane lies in its specific structural features, which confer distinct reactivity and properties. The presence of the but-2-en-1-yl group provides opportunities for further functionalization and modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
17793-53-2 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
2-(but-2-enoxymethyl)oxirane |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-8-5-7-6-9-7/h2-3,7H,4-6H2,1H3 |
Clé InChI |
WLRSFKOXUMHAFS-UHFFFAOYSA-N |
SMILES canonique |
CC=CCOCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



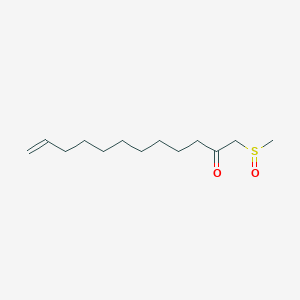
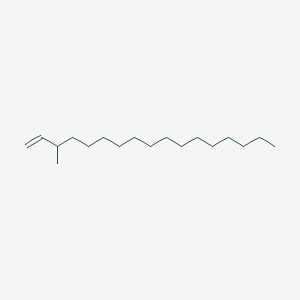

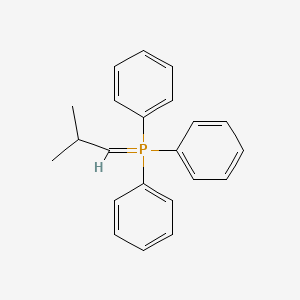
![1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene](/img/structure/B14714621.png)

